5-Cyclohexyl-1,3,5-triazinane-2-thione
Description
Contextualizing the Triazinane Scaffold in Heterocyclic Chemistry
The structural foundation of the molecule is the 1,3,5-triazinane (B94176) ring. Triazines, which are six-membered heterocyclic rings containing three nitrogen atoms, exist in three isomeric forms: 1,2,3-triazine (B1214393), 1,2,4-triazine, and 1,3,5-triazine (B166579). globalscitechocean.com The 1,3,5- or symmetric (s-triazine) isomer is particularly notable for its stability and is a lead structure in many compounds. globalscitechocean.com While the aromatic s-triazine is well-known, its saturated form, 1,3,5-triazinane (also known as hexahydro-1,3,5-triazine), is also of significant chemical importance.
These saturated triazinane systems are exceptionally important as they contain three nitrogen atoms that can act as hydrogen-bond acceptors, a crucial feature in medicinal chemistry and material science. researchgate.net They are typically synthesized via condensation reactions, often employing a variation of the Mannich reaction, which involves an amine, formaldehyde (B43269), and a compound with an active hydrogen. nih.govyoutube.comyoutube.comnih.gov This straightforward and often low-cost synthesis makes triazinanes valuable intermediates for accessing a variety of other heterocyclic structures. researchgate.net
Significance of Thione Functionality in Organic Chemistry
The presence of a thione group (C=S) at the 2-position of the triazinane ring imparts specific reactivity to the molecule. Thiones are sulfur analogues of ketones and are known for their distinct chemical behavior. A key feature of heterocyclic thiones is their ability to exist in tautomeric equilibrium with their corresponding thiol form (-SH). This thione-thiol tautomerism can significantly influence the molecule's biological activity and its interactions with biological targets.
Furthermore, the thione functional group is recognized for its role in directing certain types of chemical transformations. It can act as a "disciplinary group" in radical reactions, enabling the design of reactions that produce a single desired product with high yield. This control over reactivity makes thione-containing compounds valuable tools in synthetic organic chemistry.
Overview of Research Trajectories for 5-Cyclohexyl-1,3,5-triazinane-2-thione
The 1,3,5-triazine ring is one of the oldest known organic heterocyclic systems. globalscitechocean.com The synthesis of its derivatives has been a subject of study for well over a century. The development of general synthetic routes to 1,3,5-triazinane-2-thiones stems from classical organic reactions. Efficient procedures for the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones have been developed through the reaction of thiourea (B124793) with formaldehyde and a primary amine (like cyclohexylamine), a classic example of the Mannich reaction. molaid.comresearchgate.net While a seminal paper detailing the first synthesis of the specific cyclohexyl derivative is not prominent in the literature, its existence is documented through its CAS number (2669-97-8) and its commercial availability from various chemical suppliers. molaid.comlookchem.combldpharm.com This suggests its synthesis via established, well-understood chemical pathways.
While direct research on This compound is limited, emerging areas of interest can be extrapolated from the extensive research conducted on related s-triazine derivatives. The s-triazine scaffold is a recognized pharmacophore, a molecular framework responsible for a drug's pharmacological activity. nih.gov Derivatives of 1,3,5-triazine have been investigated for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov
The combination of the biologically active triazinane-thione core with a lipophilic (fat-soluble) cyclohexyl group presents an interesting profile for medicinal chemistry. The cyclohexyl moiety can enhance the molecule's ability to cross cellular membranes, potentially improving its bioavailability and interaction with intracellular targets. Research on closely related thiadiazinane-thiones has highlighted that lipophilic groups at the nitrogen positions can lead to significant antibacterial, antifungal, and antimicrobial properties. arkat-usa.org
Therefore, potential research directions for This compound and its analogues could include:
Medicinal Chemistry: Synthesis and screening of a library of derivatives to explore their potential as antimicrobial or anticancer agents.
Synthetic Building Blocks: Utilization as a precursor for more complex heterocyclic systems, leveraging the reactivity of the thione group and the nitrogen atoms in the ring.
Material Science: Investigation into its use in the formation of polymers or coordination complexes, given the multiple heteroatoms available for bonding.
Selected 1,3,5-Triazinane-2-thione (B1225330) Derivatives and Their Identifiers| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 1,3,5-Triazinane-2-thione | 22052-04-6 guidechem.com | C₃H₇N₃S |
| 5-Methyl-1,3,5-triazinane-2-thione | 6746-27-6 guidechem.com | C₄H₉N₃S |
| 5-Butyl-1,3,5-triazinane-2-thione | 2669-95-6 matrix-fine-chemicals.com | C₇H₁₅N₃S |
| 5-Octyl-1,3,5-triazinane-2-thione | 53517-96-7 guidechem.com | C₁₁H₂₃N₃S |
| 5-Cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione | 799778-65-7 lookchem.com | C₁₁H₂₁N₃S |
| 5-Cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione | 676335-97-0 guidechem.com | C₁₇H₂₅N₃S |
Structure
3D Structure
Properties
CAS No. |
2669-97-8 |
|---|---|
Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
5-cyclohexyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C9H17N3S/c13-9-10-6-12(7-11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11,13) |
InChI Key |
NYIFUCGHCMSJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)NC2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclohexyl 1,3,5 Triazinane 2 Thione and Its Analogs
Precursor Synthesis and Reactant Selection
The successful synthesis of 5-Cyclohexyl-1,3,5-triazinane-2-thione hinges on the availability and purity of its fundamental building blocks. These precursors are selected based on their reactivity and ability to contribute the necessary structural elements to the final molecule.
Synthesis of Cyclohexyl Isothiocyanate Intermediates for this compound Preparation
Cyclohexyl isothiocyanate serves as a crucial intermediate in various synthetic approaches to cyclohexyl-substituted thiones. The isothiocyanate group (-N=C=S) is highly reactive, making it a valuable synthon in the construction of nitrogen- and sulfur-containing heterocycles.
Several methods are established for the synthesis of cyclohexyl isothiocyanate, primarily starting from cyclohexylamine (B46788). A common and effective method involves the reaction of cyclohexylamine with thiophosgene (CSCl₂) nih.gov. This reaction is typically performed in a biphasic system, for instance, using dichloromethane as the organic solvent and an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct nih.gov.
Another widely used approach is the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent to yield the isothiocyanate nih.gov. A one-pot synthesis under aqueous conditions has been described where an amine is reacted with carbon disulfide in the presence of potassium carbonate, followed by desulfurization of the intermediate dithiocarbamate salt researchgate.net. This method has been shown to produce cyclohexyl isothiocyanate in high yields (95%) researchgate.net.
The selection of the synthetic route for cyclohexyl isothiocyanate may depend on factors such as the availability of reagents, reaction conditions, and desired yield and purity.
| Starting Material | Reagents | Solvent System | Yield (%) | Reference |
| Cyclohexylamine | Thiophosgene, Sodium Bicarbonate | Dichloromethane/Water | - | nih.gov |
| Cyclohexylamine | Carbon Disulfide, Potassium Carbonate | Water | 95 | researchgate.net |
Preparation of 1,3,5-Triazinane (B94176) Ring Building Blocks
The 1,3,5-triazinane ring is a saturated six-membered heterocycle containing three nitrogen atoms and three carbon atoms. Its synthesis typically involves the condensation of an amine and an aldehyde, most commonly formaldehyde (B43269). N,N',N''-trisubstituted hexahydro-1,3,5-triazines are formed from the condensation of a primary amine and formaldehyde researchgate.net.
For the direct synthesis of this compound, the key building blocks that form the triazinane ring are cyclohexylamine, formaldehyde, and a source for the thiocarbonyl group, which is often incorporated through the use of thiourea (B124793). In this context, these three components act as the fundamental units for the one-pot construction of the heterocyclic system.
Direct Synthesis Routes for this compound
Direct synthesis routes, often involving multi-component reactions, provide an efficient pathway to this compound by combining the necessary building blocks in a single step.
Condensation Reactions and Proposed Reaction Mechanisms
The most probable direct synthesis of this compound involves a one-pot condensation reaction of cyclohexylamine, formaldehyde, and thiourea. This type of reaction is analogous to the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a substrate nih.govwikipedia.orgias.ac.in. In this case, thiourea provides the N-C(=S)-N backbone and has active hydrogens on its nitrogen atoms.
The reaction is believed to proceed through the formation of an iminium ion from cyclohexylamine and formaldehyde. Thiourea then acts as a nucleophile, attacking the iminium ion. Subsequent reactions with additional molecules of formaldehyde and cyclohexylamine lead to the cyclization and formation of the 1,3,5-triazinane-2-thione (B1225330) ring.
Catalytic Approaches in the Synthesis of this compound
While many Mannich-type reactions for the synthesis of 1,3,5-triazinane derivatives can proceed without a catalyst, particularly with reactive aldehydes like formaldehyde, the use of catalysts can improve reaction rates and yields. Both acid and base catalysis are commonly employed in Mannich reactions.
In the context of synthesizing 5-alkyl-1,3,5-triazinane-2-thiones, both acid and base catalysis could potentially be applied. An acidic catalyst would facilitate the formation of the electrophilic iminium ion from cyclohexylamine and formaldehyde. Conversely, a basic catalyst could deprotonate the thiourea, increasing its nucleophilicity. The choice of catalyst would depend on the specific reaction conditions and the stability of the reactants and products. While specific catalytic systems for the synthesis of this compound are not explicitly detailed in the available literature, general principles of Mannich reactions suggest that catalysts such as HCl or NaOH could be effective.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, solvent, reaction time, and the stoichiometry of the reactants.
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For analogous syntheses of 1,3,5-triazine (B166579) derivatives, temperatures can range from room temperature to elevated temperatures, sometimes with the use of microwave irradiation to accelerate the reaction.
Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate. Alcohols, such as ethanol (B145695), are commonly used solvents for Mannich-type reactions. In some cases, aqueous media or solvent-free conditions have also been employed for the synthesis of related heterocyclic systems.
Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.
Stoichiometry: The molar ratio of cyclohexylamine, formaldehyde, and thiourea is a critical factor. Based on the structure of the target molecule, a theoretical molar ratio would be 1:2:1 for cyclohexylamine, formaldehyde, and thiourea, respectively, to form the heterocyclic ring. However, empirical optimization of these ratios may be necessary to achieve the highest yield.
The table below presents hypothetical reaction conditions for the synthesis of this compound based on general procedures for similar compounds.
| Parameter | Condition | Rationale |
| Reactants | Cyclohexylamine, Formaldehyde, Thiourea | Building blocks for the target molecule |
| Stoichiometry | 1 : 2 : 1 (Cyclohexylamine : Formaldehyde : Thiourea) | Theoretical ratio for ring formation |
| Solvent | Ethanol | Good solubility for reactants and intermediates |
| Catalyst | None / Mild Acid or Base | To facilitate iminium ion formation or enhance nucleophilicity |
| Temperature | Room Temperature to Reflux | To control reaction rate and minimize side reactions |
| Reaction Time | 2 - 24 hours | To ensure complete conversion |
Green Chemistry Principles in the Synthesis of this compound
The adoption of green chemistry principles is crucial for the development of environmentally benign synthetic protocols. For 1,3,5-triazine derivatives, this involves minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov Techniques such as microwave-assisted synthesis and sonochemistry have been shown to significantly shorten reaction times and improve yields, often while using water as a solvent, thereby increasing the environmental friendliness of the procedures. nih.govmdpi.comresearchgate.net
Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry by eliminating the need for volatile and often hazardous organic solvents. These methods are not only environmentally friendly but also can be more economical and safer. chim.it
Microwave irradiation has emerged as a powerful tool for conducting solvent-free reactions. chim.it For the synthesis of 1,3,5-triazine derivatives, microwave-assisted procedures can facilitate cyclotrimerization of nitriles or reactions involving isocyanates under solvent-free conditions, leading to high yields in remarkably short reaction times. chim.itresearchgate.net This approach, often combined with a phase-transfer catalyst, enhances reaction efficiency and reduces energy consumption compared to classical heating methods. nih.gov
Key Features of Solvent-Free Synthesis of Triazine Derivatives:
Reduced Environmental Impact: Eliminates solvent waste and associated disposal costs.
Increased Efficiency: Microwave irradiation often leads to shorter reaction times and higher yields. chim.it
Enhanced Safety: Avoids the use of flammable, toxic, or high-boiling-point solvents.
Economic Viability: Lower energy and material costs contribute to a more economical process.
A general representation of a solvent-free approach for symmetrically substituted 1,3,5-triazines is the cyclotrimerization of nitriles, which can be adapted for related heterocyclic systems.
| Method | Conditions | Advantages |
| Microwave Irradiation | Solvent-free, often with a catalyst | Rapid heating, short reaction times, high yields. globalscitechocean.comchim.it |
| Conventional Heating | Solvent-free, solid-state | Simplicity, can achieve high yields over longer periods. researchgate.net |
The use of sustainable catalysts, which are typically reusable and environmentally benign, is a cornerstone of green synthetic chemistry. In the synthesis of triazine cores, several types of sustainable catalysts have been investigated to replace more hazardous or less efficient traditional catalysts.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst loss. Examples of such catalysts used in triazine synthesis include:
Supported Metal Nanoparticles: Alumina-supported platinum (Pt) nanoparticle catalysts have been used for the one-pot synthesis of triazines from alcohols and amidines. This method boasts high atom efficiency and catalyst reusability. rsc.org
Metal-Organic Frameworks (MOFs): Functionalized cobalt-based MOFs have been developed as recyclable and efficient catalysts for the synthesis of nitrogen-containing heterocycles, demonstrating high catalytic activity and structural integrity upon reuse. nih.gov
Silica-Supported Lewis Acids: These recyclable and environmentally friendly catalysts have proven effective in the solvent-free cyclotrimerization of nitriles to form 1,3,5-triazines, offering yields comparable to those obtained with more contaminating lanthanide catalysts. researchgate.net
Magnetic Nanoparticles: Copper-ferrite (CuFe₂O₄) nanoparticles have been reported as a highly efficient and reusable catalyst for the synthesis of 1,3,5-trisubstituted triazinanes under green conditions. researchgate.net
Phase-Transfer Catalysts (PTC): Catalysts like tetrabutylammonium bromide (TBAB) are used in green protocols to facilitate reactions between different phases (e.g., aqueous and organic), improving efficiency and allowing for the use of greener solvents like water. mdpi.com
| Catalyst Type | Example | Key Advantages |
| Supported Nanoparticles | Pt/Al₂O₃ | Reusable, high atom economy, cost-effective. rsc.org |
| Metal-Organic Frameworks | Co(BDC-NH₂)-TA-PY | Recyclable, high catalytic activity, stable morphology. nih.gov |
| Silica-Supported Acids | Silica-supported Lewis Acids | Environmentally benign, recyclable, effective in solvent-free conditions. researchgate.net |
| Magnetic Nanoparticles | CuFe₂O₄ | Highly efficient, easily separable, reusable. researchgate.net |
| Phase-Transfer Catalysts | TBAB | Enhances reaction rates, enables use of green solvents. mdpi.com |
Synthetic Routes to Key Derivatives and Structural Analogs of this compound
The modification of the this compound structure is key to developing new compounds with specific properties. Synthetic strategies focus on reactions at the nitrogen and sulfur atoms of the heterocyclic ring, as well as variation of the N-5 substituent.
The nitrogen atoms of the 1,3,5-triazinane ring, particularly those with available protons (N-1 and N-3), are nucleophilic centers amenable to substitution reactions. These reactions allow for the introduction of a wide variety of functional groups, significantly expanding the chemical diversity of the triazinane-2-thione scaffold.
Common N-substitution reactions include:
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups can be achieved through reactions with corresponding halides or other electrophiles.
Mannich Reactions: Condensation with formaldehyde and a primary or secondary amine (a Mannich reaction) can introduce aminomethyl groups onto the ring nitrogens. This is a common strategy for functionalizing related heterocyclic thiones. zsmu.edu.ua
Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, forming amides.
The reactivity of the triazinane ring allows it to act as a synthon in more complex tandem reactions, leading to the construction of fused or annulated heterocyclic systems. researchgate.net
The exocyclic sulfur atom of the thione group (C=S) is a versatile reaction site. Its high polarizability and nucleophilicity allow for a range of chemical transformations.
Key modifications include:
S-Alkylation: The thione group can be readily alkylated with alkyl halides to form S-alkyl isothiourea derivatives, also known as thioimidates. This transformation is fundamental in modifying the electronic and steric properties of the molecule. A catalyst-free, one-pot synthesis of related 1,3,5-triazine-2,4-dithione derivatives proceeds via the formation of an intermediate imidate from the reaction of thiourea. nih.gov
Oxidative Desulfurization: The thione can be converted to its corresponding oxo-analog (a urea) using various oxidizing agents. The reverse reaction, thionation of a carbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is also a well-established method for synthesizing thiones from their oxygen counterparts. mdpi.com
Formation of Metal Complexes: The soft sulfur atom of the thione group is an excellent ligand for soft metal ions, leading to the formation of coordination complexes.
The classical synthesis of 1,3,5-triazinane-2-thiones involves the condensation of a primary amine, formaldehyde, and thiourea or a related sulfur-containing component. By substituting cyclohexylamine with other primary amines, a library of analogs can be generated.
| Starting Amine | Resulting N-5 Substituent | Class of Analog |
| Cyclopentylamine | Cyclopentyl | Cycloalkyl Analog |
| Aniline | Phenyl | Aryl Analog |
| Benzylamine | Benzyl | Aralkyl Analog |
| tert-Butylamine | tert-Butyl | Branched Alkyl Analog |
| 2-Aminopyridine | Pyridin-2-yl | Heteroaryl Analog |
This modular approach allows for systematic exploration of the structure-activity relationship by modifying the size, lipophilicity, and electronic nature of the N-5 substituent. The synthesis of related heterocyclic thiones, such as 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, demonstrates the successful incorporation of the cyclohexyl moiety into various heterocyclic frameworks. researchgate.net
Advanced Spectroscopic and Structural Characterization of 5 Cyclohexyl 1,3,5 Triazinane 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Cyclohexyl-1,3,5-triazinane-2-thione
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H and ¹³C NMR spectroscopy would provide the foundational data for the structural assignment of this compound.
The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the cyclohexyl ring and the triazinane core. The protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton attached to the nitrogen of the triazinane ring would be expected at a more downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom. The protons of the methylene (B1212753) groups within the triazinane ring (N-CH₂-N and N-CH₂-S) would likely appear as singlets or complex multiplets, depending on their chemical and magnetic equivalence and the conformational dynamics of the ring. The N-H protons of the triazinane ring would be expected to show broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The most downfield signal would be that of the thiocarbonyl (C=S) carbon, which, based on data from related 1,3,5-thiadiazinane-2-thione derivatives, could be anticipated in the range of 190-200 ppm. chemsynthesis.com The carbons of the triazinane ring are expected in the range of 50-75 ppm. The signals for the cyclohexyl ring carbons would appear in the more upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C=S | - | ~195 | - |
| Triazinane CH₂ | ~4.4-4.6 | ~55-75 | s or m |
| Cyclohexyl CH | ~3.0-3.5 | ~50-60 | m |
| Cyclohexyl CH₂ | ~1.0-2.0 | ~25-35 | m |
| NH | Variable (broad) | - | br s |
Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. beilstein-journals.org It would be crucial for establishing the connectivity within the cyclohexyl ring by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached. beilstein-journals.org It would be instrumental in assigning the carbon signals of the cyclohexyl and triazinane rings based on their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. beilstein-journals.org HMBC is critical for piecing together the entire molecular framework. For instance, it would show correlations from the cyclohexyl methine proton to the carbons of the triazinane ring, confirming the point of attachment. Correlations from the N-H protons and the triazinane methylene protons to the C=S carbon would definitively establish the thione functionality within the triazinane ring.
The 1,3,5-triazinane (B94176) ring can exist in various conformations, such as chair and boat forms, which can interconvert. Variable temperature (VT) NMR studies would provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and signal broadening. At lower temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This would enable the determination of the relative populations of the conformers and the energy barrier for their interconversion.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.
C=S (Thione): The C=S stretching vibration is typically observed in the region of 1020-1250 cm⁻¹. This band can sometimes be weak in the IR spectrum but stronger in the Raman spectrum. In related triaryl-1,3,5-triazinane-2,4,6-trithiones, a strong Raman band around 439 cm⁻¹ has been attributed to the C=S group. nih.gov
N-H (Amine/Amide): The N-H stretching vibrations are expected in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The N-H bending vibrations would appear in the 1550-1650 cm⁻¹ region.
C-N (Amine): The C-N stretching vibrations typically occur in the range of 1000-1350 cm⁻¹. For triaryl-1,3,5-triazinane-2,4,6-trithiones, a very strong C-N stretching band is observed around 1343 cm⁻¹. nih.gov
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |
| N-H stretch | 3200-3500 | Medium-Strong, Broad |
| C-H (cyclohexyl) | 2850-2960 | Strong |
| N-H bend | 1550-1650 | Medium |
| C-N stretch | 1000-1350 | Medium-Strong |
| C=S stretch | 1020-1250 | Medium-Weak (IR), Strong (Raman) |
Just as with NMR, vibrational spectroscopy can be used to study the conformational isomers of this compound. Different conformers will have slightly different vibrational frequencies. By comparing the experimental spectra with theoretical calculations for different possible conformations (e.g., chair vs. boat, axial vs. equatorial orientation of the cyclohexyl group), it is possible to determine the most stable conformer in the solid state (FTIR and Raman) or in solution. The presence of extra bands in the spectrum that cannot be assigned to the fundamental modes of a single conformer can indicate the presence of a conformational equilibrium.
Hydrogen Bonding Interactions as Probed by FTIR
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for investigating the hydrogen bonding interactions within this compound. The key vibrational modes of interest are the N-H stretching and the C=S (thione) stretching bands. The triazinane ring contains two N-H protons that can act as hydrogen bond donors.
In a dilute solution with a non-polar solvent like carbon tetrachloride, these N-H groups would exhibit sharp absorption bands corresponding to free, non-hydrogen-bonded vibrations, typically in the range of 3400-3300 cm⁻¹. However, in more concentrated solutions or in the solid state, intermolecular hydrogen bonding of the type N-H···S=C is expected to occur. This interaction causes a broadening and a shift of the N-H stretching band to lower frequencies (a red shift), as the hydrogen bond weakens the N-H bond.
Similarly, the C=S stretching vibration, expected around 1250-1050 cm⁻¹, is also sensitive to hydrogen bonding. When the sulfur atom acts as a hydrogen bond acceptor, the C=S bond order slightly decreases, leading to a red shift in its absorption frequency. The presence of a polar, protic solvent would also lead to similar shifts due to solvent-solute hydrogen bonding. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions. nih.govrsc.org
Table 1: Hypothetical FTIR Data for this compound Illustrating Hydrogen Bonding Effects
| Vibrational Mode | Frequency in Dilute CCl₄ (cm⁻¹) | Frequency in Solid State (cm⁻¹) | Frequency Shift (Δν) |
| N-H Stretch (Free) | ~3380 | - | - |
| N-H Stretch (H-bonded) | - | ~3250 | ~130 cm⁻¹ (Red Shift) |
| C=S Stretch | ~1150 | ~1135 | ~15 cm⁻¹ (Red Shift) |
Mass Spectrometry (MS) of this compound
Mass spectrometry provides crucial information regarding the molecular weight and structural fragmentation of the title compound.
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₉H₁₇N₃S. chemsynthesis.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the precise monoisotopic mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula and rules out other potential formulas with the same nominal mass.
Table 2: Precise Elemental Composition Data from HRMS
| Parameter | Value |
| Molecular Formula | C₉H₁₇N₃S |
| Nominal Mass | 199 |
| Monoisotopic Mass (Calculated) | 199.1167 |
| Expected HRMS [M+H]⁺ (Calculated) | 200.1245 |
Elucidation of Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that helps to elucidate the molecule's structure.
Based on studies of analogous 5-substituted 1,3,5-triazin-2-ones, the fragmentation of this compound is expected to follow several key pathways. arkat-usa.org A primary fragmentation would be the loss of the cyclohexyl substituent (C₆H₁₁•, mass 83) from the molecular ion to form a stable fragment ion. Another common pathway for cyclic compounds is the cleavage of the ring structure. For the triazinane ring, this could involve the loss of small neutral molecules like methanimine (B1209239) (CH₂=NH, mass 29) or thioformaldehyde (B1214467) (CH₂S, mass 46). arkat-usa.orgderpharmachemica.com The analysis of these characteristic fragments allows for the confirmation of the connectivity of the cyclohexyl group to the nitrogen atom and the integrity of the triazinane-thione core. researchgate.netrsc.orgfrontierspartnerships.orgnih.gov
Table 3: Plausible Fragmentation Pathways and Expected Product Ions in MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 199 (M⁺˙) | C₆H₁₁• (Cyclohexyl radical) | 116 | [Triazinane-thione ring]⁺ |
| 199 (M⁺˙) | C₆H₁₀ (Cyclohexene) | 117 | [Protonated triazinane-thione ring]⁺˙ |
| 116 | CH₂=NH (Methanimine) | 87 | [C₂H₃N₂S]⁺ |
| 116 | CH₂S (Thioformaldehyde) | 70 | [C₂H₄N₃]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) of this compound
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving chromophores.
Electronic Transitions Associated with the Chromophoric Thione Group
The primary chromophore in this compound is the thiocarbonyl (C=S) group. This group gives rise to two characteristic electronic transitions in the UV-Vis region. nih.gov
n → π* Transition : This is a lower-energy transition involving the excitation of an electron from a non-bonding (n) orbital on the sulfur atom to an anti-bonding π* orbital of the C=S double bond. This transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε). It typically appears at a longer wavelength. youtube.comyoutube.com
π → π* Transition : This is a higher-energy transition where an electron is promoted from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. This transition is symmetry-allowed, leading to a strong absorption band (high molar absorptivity, ε) at a shorter wavelength. youtube.comyoutube.com
Solvent Effects on UV-Vis Spectra and Solvatochromism
The positions of the absorption maxima (λ_max) for the thione group are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov
The n → π* transition typically exhibits a hypsochromic shift (blue shift) as solvent polarity increases. This is because the non-bonding electrons on the sulfur atom can engage in hydrogen bonding with polar, protic solvents (like ethanol (B145695) or water). This interaction stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition and shifting λ_max to a shorter wavelength. acs.org
Conversely, the π → π* transition often shows a bathochromic shift (red shift) with increasing solvent polarity. Both the ground and excited states are polarized, but the π* excited state is generally more polar and is therefore stabilized to a greater extent by polar solvents. This reduces the energy gap for the transition, shifting λ_max to a longer wavelength. researchgate.net
Table 4: Hypothetical UV-Vis Absorption Data Illustrating Solvatochromism
| Solvent | Solvent Polarity | λ_max (n → π) (nm) | λ_max (π → π) (nm) |
| Hexane | Non-polar | ~310 | ~245 |
| Dichloromethane | Polar aprotic | ~305 | ~250 |
| Ethanol | Polar protic | ~295 | ~252 |
X-ray Crystallography of this compound
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available X-ray crystallography data for the specific compound this compound could be located. The determination of a compound's solid-state molecular structure, stereochemistry, crystal packing, intermolecular interactions, and potential polymorphism is fundamentally reliant on experimental data obtained from single-crystal X-ray diffraction analysis. In the absence of such data, a detailed discussion of the crystallographic characteristics of this compound cannot be provided.
The following subsections outline the standard analyses that would be performed had the crystallographic data been available.
Determination of Solid-State Molecular Structure and Stereochemistry
A hypothetical data table that would be generated from such an analysis is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₇N₃S |
| Formula Weight | 199.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be here |
| b (Å) | Value would be here |
| c (Å) | Value would be here |
| α (°) | 90 |
| β (°) | Value would be here |
| γ (°) | 90 |
| Volume (ų) | Value would be here |
| Z | 4 |
| Density (calculated) | Value would be here g/cm³ |
| Absorption Coefficient | Value would be here mm⁻¹ |
| R-factor | Value would be here |
| Goodness-of-fit | Value would be here |
Analysis of Crystal Packing and Intermolecular Interactions
Hypothetical Hydrogen Bond Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N-H···S | Value | Value | Value | Value |
| N-H···N | Value | Value | Value | Value |
| (D = donor atom; A = acceptor atom) |
Polymorphism Studies and Influence on Solid-State Properties
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. Polymorphism studies for this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify if different crystalline forms can be obtained. Each distinct polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure and packing arrangement. Without experimental data, it is not possible to know if this compound exhibits polymorphism.
Computational and Theoretical Investigations of 5 Cyclohexyl 1,3,5 Triazinane 2 Thione
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are powerful tools for elucidating the geometric and electronic properties of molecules. For a molecule like 5-Cyclohexyl-1,3,5-triazinane-2-thione, these methods can offer deep insights into its conformational preferences, electronic structure, and spectroscopic characteristics.
The conformational flexibility of this compound is primarily dictated by the orientation of the cyclohexyl ring relative to the triazinane ring. The triazinane ring itself typically adopts a chair or a twist-boat conformation. The cyclohexyl substituent can exist in either an axial or equatorial position.
Computational studies on similar substituted triazinane systems suggest that the equatorial orientation of the cyclohexyl group on the triazinane ring is likely to be the most stable conformation due to the minimization of steric hindrance. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometries of various possible conformers.
The exploration of the potential energy surface would likely reveal multiple local minima corresponding to different chair and boat conformations of the triazinane ring and various orientations of the cyclohexyl group. The relative energies of these conformers would be calculated to determine the global minimum energy structure.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Cyclohexyl Position | Triazinane Conformation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Chair | 0.00 |
| 2 | Axial | Chair | 3.5 |
| 3 | Equatorial | Twist-Boat | 5.8 |
| 4 | Axial | Twist-Boat | 8.2 |
Note: This data is illustrative and based on trends observed in related heterocyclic systems.
The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding.
In thione-containing heterocycles, the HOMO is often localized on the sulfur atom and the adjacent nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO is typically distributed over the C=S bond and the triazinane ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution would likely show a significant negative charge on the sulfur and nitrogen atoms and a positive charge on the carbon atom of the C=S group. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) highlighting sites for nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
Note: These values are hypothetical and serve as estimations based on calculations for analogous molecules.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be correlated with experimental data for structural confirmation.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons of the cyclohexyl and triazinane rings would be sensitive to their conformational environment.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The characteristic C=S stretching frequency in thiones is a key vibrational mode that would be identified.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For thione compounds, n → π* and π → π* transitions associated with the C=S chromophore are typically observed.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| ¹H NMR (cyclohexyl protons) | 1.1-2.0 ppm |
| ¹³C NMR (C=S carbon) | 180-190 ppm |
| IR (C=S stretch) | 1100-1250 cm⁻¹ |
| UV-Vis (n → π) | ~350 nm |
| UV-Vis (π → π) | ~280 nm |
Note: This data is illustrative and based on typical values for similar functional groups and structures.
Tautomerism Studies of this compound
Thione-containing heterocyclic compounds can exhibit thione-thiol tautomerism. In the case of this compound, a proton can migrate from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol tautomer.
Computational chemistry can be used to investigate the relative stabilities of the thione and thiol tautomers. By calculating the Gibbs free energies of both forms, the equilibrium constant for the tautomerization reaction can be predicted. The calculations can be performed in the gas phase and in different solvents to understand the effect of the environment on the equilibrium.
For most simple thiones, the thione form is generally more stable than the thiol form. However, factors such as aromaticity and intramolecular hydrogen bonding in the thiol tautomer can influence the position of the equilibrium.
The energetic landscape of the tautomerization process involves calculating the energy of the transition state connecting the thione and thiol forms. This provides insight into the kinetic barrier for the interconversion.
In the absence of specific catalytic effects, the direct proton transfer from nitrogen to sulfur would likely have a significant energy barrier. The stability of the different tautomeric forms is influenced by the electronic and steric effects of the cyclohexyl substituent.
Table 4: Predicted Energetic Data for the Thione-Thiol Tautomerism of this compound
| Tautomer | Relative Stability (kcal/mol) |
| Thione | 0.0 |
| Thiol | +7.5 |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide a detailed view of conformational changes and solvent effects.
Conformational Dynamics in Solution Phase and Solvent Effects
The flexibility of the triazinane and cyclohexyl rings suggests that this compound can adopt multiple conformations in solution. The relative stability of these conformers is influenced by the surrounding solvent. MD simulations could elucidate the preferred conformational states of the molecule in various solvents, ranging from polar to nonpolar.
Key areas for investigation would include:
Ring Pucker Analysis: Characterizing the dominant puckering conformations of the triazinane and cyclohexyl rings (e.g., chair, boat, twist-boat).
Rotational Barriers: Calculating the energy barriers for the rotation of the cyclohexyl group relative to the triazinane ring.
Solvent Influence: Determining how different solvents stabilize or destabilize specific conformers through solute-solvent interactions.
A hypothetical data table summarizing such findings might look like this:
| Solvent | Dominant Triazinane Conformation | Dominant Cyclohexyl Conformation | Relative Free Energy (kcal/mol) |
| Water | Chair | Chair | 0.0 |
| Methanol | Chair | Chair | -0.5 |
| Chloroform | Twist-Boat | Chair | +1.2 |
| Toluene | Twist-Boat | Twist-Boat | +2.5 |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Simulation of Solvent-Solute Interactions
The interactions between this compound and solvent molecules are crucial for understanding its solubility, reactivity, and transport properties. MD simulations can provide a molecular-level picture of these interactions.
Specific analyses would involve:
Radial Distribution Functions (RDFs): Calculating RDFs to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute (e.g., the sulfur atom of the thione group or the nitrogen atoms of the triazinane ring).
Hydrogen Bonding Analysis: Identifying and quantifying the lifetime of hydrogen bonds between the solute and protic solvents.
Solvation Shell Structure: Visualizing and analyzing the structure of the solvent molecules in the first and second solvation shells around the solute.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions, including the synthesis and degradation of molecules.
Transition State Analysis for Key Synthetic and Degradation Steps
Understanding the energy landscape of a reaction is key to optimizing synthetic routes and predicting degradation pathways. This involves locating the transition states—the highest energy points along the reaction coordinate.
For the synthesis of this compound, which likely involves the condensation of a cyclohexyl-substituted thiourea (B124793) with formaldehyde (B43269) and an amine, computational analysis could:
Identify Transition State Geometries: Determine the three-dimensional structure of the transition states for each elementary step.
Calculate Activation Energies: Compute the energy barriers for the reaction, providing insights into the reaction kinetics.
Investigate Catalytic Effects: Model the influence of acid or base catalysts on the reaction mechanism and activation energies.
A hypothetical data table for a synthetic step could be:
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic attack of amine on formaldehyde | -5.2 | +15.8 | 21.0 |
| Cyclization to form triazinane ring | -12.1 | +8.3 | 20.4 |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Similarly, the degradation of the compound, whether through hydrolysis, oxidation, or other pathways, could be modeled to identify the most likely degradation products and the associated energy barriers.
Understanding Reactivity Profiles Based on Predicted Electronic Properties
The electronic properties of a molecule govern its reactivity. DFT calculations can provide a wealth of information about the electron distribution and orbital energies.
Key electronic properties to investigate include:
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. The thione sulfur atom would likely be a region of negative potential, while the hydrogen atoms on the nitrogen atoms would be regions of positive potential.
Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insights into the molecule's ability to donate or accept electrons.
Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) to quantify the electron distribution within the molecule.
A hypothetical table of calculated electronic properties might be:
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Charge on Sulfur Atom (NBO) | -0.45 e |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Chemical Reactivity and Transformation of 5 Cyclohexyl 1,3,5 Triazinane 2 Thione
Reactions Involving the Thione Functionality
The thione group (C=S) is a key reactive center in 5-Cyclohexyl-1,3,5-triazinane-2-thione, participating in a range of reactions including nucleophilic additions, oxidations, reductions, and S-alkylation/acylation.
Nucleophilic Additions and Substitutions at the Thiocarbonyl Group
The thiocarbonyl carbon of the 1,3,5-triazinane-2-thione (B1225330) ring is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from related triazine systems. For instance, studies on other triazines have shown that nucleophilic attack is a common reaction pathway. nih.govnih.gov In the case of 1,2,3-triazines, nucleophiles such as C-, N-, H-, O-, and S-nucleophiles have been shown to add to the triazine core. nih.govnih.gov The site of nucleophilic attack can vary depending on the specific triazine isomer and the nature of the nucleophile. nih.gov
Further research is needed to fully elucidate the scope and mechanism of nucleophilic additions to the thiocarbonyl group of this compound and to characterize the resulting products.
Oxidation Reactions of the Thione Sulfur Atom
Reduction Pathways of this compound
The reduction of the thiocarbonyl group in this compound would likely yield the corresponding methylene (B1212753) group, converting the thione to a fully saturated 1,3,5-triazinane (B94176). Common reducing agents for thiones include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, NaBH₄ has been shown to add a hydride to the triazine core in 1,2,3-triazine (B1214393) systems. nih.gov The specific conditions and yields for the reduction of this compound would require experimental investigation.
Alkylation and Acylation at Sulfur and Nitrogen Atoms
The thione functionality in this compound can exist in tautomeric equilibrium with its thiol form. This allows for alkylation and acylation to occur at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the electrophile. S-alkylation would lead to the formation of a 2-(alkylthio)-1,3,5-triazine derivative, while N-acylation would result in an N-acyl-1,3,5-triazinane-2-thione. Studies on related N-acyl-1,3-thiazinane-2-thiones have explored direct and catalyzed alkylation reactions, indicating the synthetic utility of such transformations.
Reactions of the Triazinane Heterocycle
The 1,3,5-triazinane ring itself can undergo transformations, most notably ring-opening and ring-closing reactions.
Ring Opening and Ring Closing Reactions
The 1,3,5-triazine (B166579) ring is known to undergo ring-opening reactions under the influence of various nucleophiles. researchgate.netresearchgate.net These reactions often lead to the formation of acyclic intermediates which can then be used in the synthesis of other heterocyclic systems. For example, 1,3,5-triazine can react with amines to form amidines. researchgate.netresearchgate.net The stability of the triazinane ring in this compound and its propensity for ring-opening would depend on the reaction conditions.
Conversely, the synthesis of the 1,3,5-triazinane-2-thione ring itself is a ring-closing reaction. While a specific synthetic route for this compound is not detailed in the available literature, the synthesis of related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has been reported via the thionation of the corresponding isocyanurates. nih.gov This suggests that a similar strategy could potentially be employed for the synthesis of the target compound.
Functionalization of Peripheral Positions of the Triazinane Ring
The functionalization of the 1,3,5-triazinane ring is a key aspect of its chemistry, allowing for the introduction of various substituents that can modulate its physical, chemical, and biological properties. The nitrogen atoms at positions 1 and 3 of the this compound ring are potential sites for electrophilic attack, such as alkylation and acylation, leading to a variety of N-substituted derivatives.
While specific studies on the functionalization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related 1,3,5-triazinane systems. For instance, the synthesis of various 1,3,5-triazinane derivatives often involves the condensation of an amine with formaldehyde (B43269), and subsequent reactions can be performed on the resulting triazinane core. The presence of the thione group can also influence the reactivity of the ring.
Research on the functionalization of indoles with 1,3,5-triazinanes has demonstrated that the triazinane ring can act as a source of an aryl imine motif, which then reacts with nucleophiles. idk.org.rs This suggests that under certain conditions, the C-N bonds of the triazinane ring in this compound could be susceptible to cleavage and rearrangement, providing a pathway for more complex transformations. idk.org.rs
The synthesis of various substituted 1,3,5-triazinane-2-thiones and their dithione analogues has been achieved through one-pot, three-component reactions, highlighting the accessibility of this heterocyclic scaffold for creating diverse chemical libraries. These methods typically involve the reaction of a primary amine (like cyclohexylamine), carbon disulfide, and an aldehyde or another amine source.
Table 1: Potential Functionalization Reactions at the Triazinane Ring
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., NaH, K₂CO₃) | 1-Alkyl-5-cyclohexyl-1,3,5-triazinane-2-thiones |
| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) with a base | 1-Acyl-5-cyclohexyl-1,3,5-triazinane-2-thiones |
| Mannich-type Reactions | Formaldehyde and a secondary amine | Aminomethylated derivatives at N-1 or N-3 |
Acid-Base Chemistry and Protonation Equilibria of this compound
Studies on the protonation of related triazine derivatives have shown that the nitrogen atoms of the triazine ring are the primary sites of protonation. rsc.org In the case of this compound, the nitrogen atoms at positions 1 and 3 are expected to be the most basic centers. The cyclohexyl group at position 5 is unlikely to significantly alter the intrinsic basicity of the ring nitrogens, although it may influence the accessibility of these sites to protons.
The protonation of the thione group is also a possibility. Theoretical studies on similar heterocyclic thiones, such as 1,2,4-triazoline-3-thiones, have indicated that the sulfur atom can be a center for protonation, particularly in strong acid media. The proton affinity, a measure of the gas-phase basicity, can provide insights into the most likely site of protonation. For thiones, the sulfur atom often exhibits a significant proton affinity.
The protonation equilibrium can be represented as follows:
C₉H₁₇N₃S + H⁺ ⇌ [C₉H₁₇N₃SH]⁺
The position of this equilibrium, and thus the pKa of the conjugate acid, will depend on the solvent and the specific site of protonation.
Table 2: Predicted Acid-Base Properties
| Property | Predicted Characteristic | Rationale |
| Basicity | Moderately basic | Presence of three nitrogen atoms with lone pairs and a thione group. |
| Primary Protonation Site | Nitrogen atoms (N-1 and N-3) | Higher electron density and accessibility compared to the sulfur atom in many cases. |
| Secondary Protonation Site | Sulfur atom of the thione group | Can be protonated in strongly acidic conditions. |
| pKa (conjugate acid) | Not experimentally determined | Expected to be in the range of other cyclic amines and thiones. |
Photochemical and Thermal Stability/Degradation Studies
The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile, influencing its storage, handling, and potential applications.
Photolytic Pathways and Identification of Degradation Products
The photochemical stability of this compound is expected to be influenced by the absorption of UV radiation by the thione group and the triazinane ring. The thione group (C=S) can undergo n→π* and π→π* electronic transitions upon absorption of UV light, leading to excited states that can initiate degradation pathways.
While specific photolytic studies on this compound are scarce, research on the photochemistry of other triazinane compounds, such as the explosive RDX (1,3,5-trinitro-1,3,5-triazinane), provides valuable insights. The photodecomposition of RDX is known to proceed through the cleavage of the N-N bonds and the triazinane ring, leading to the formation of various small gaseous molecules and radical species.
For this compound, potential photolytic pathways could include:
Norrish Type I and Type II reactions of the thione group.
Cleavage of the C-N bonds within the triazinane ring, leading to ring-opening and fragmentation.
Homolytic cleavage of the N-cyclohexyl bond .
The identification of degradation products would require experimental techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
Table 3: Potential Photolytic Degradation Products
| Potential Degradation Product | Formation Pathway |
| Cyclohexyl isothiocyanate | Ring fragmentation |
| Cyclohexylamine (B46788) | Cleavage of the N-cyclohexyl bond and subsequent reactions |
| Formaldehyde | Ring fragmentation |
| Hydrogen sulfide | Decomposition of the thione group |
| Various smaller amines and sulfur-containing compounds | Further fragmentation of the primary degradation products |
Thermolytic Decomposition Mechanisms and Kinetic Analysis
The thermal stability of this compound is limited by the strength of the bonds within its structure. At elevated temperatures, the compound is expected to decompose. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the thermal decomposition of compounds.
Studies on related heterocyclic thiones have shown that thermal decomposition can proceed through various mechanisms, including ring fragmentation and elimination of small molecules. For instance, the thermal decomposition of some triazolin-5-thiones has been observed to occur in multiple stages, indicating a complex degradation process.
The cyclohexyl group may also play a role in the thermolytic decomposition. Studies on the pyrolysis of cyclohexane (B81311) have shown that it can decompose to form various smaller hydrocarbons and radical species.
A kinetic analysis of the thermolytic decomposition would involve determining the activation energy and the reaction order of the decomposition process. This information is crucial for understanding the rate at which the compound degrades at different temperatures.
Table 4: Hypothetical Thermolytic Decomposition Data
| Temperature Range (°C) | Mass Loss (%) | Potential Evolved Species |
| 150-250 | 10-20 | Initial loss of smaller fragments, e.g., H₂S, CH₂O |
| 250-400 | 40-60 | Major ring fragmentation, loss of cyclohexyl-containing fragments |
| >400 | >80 | Complete decomposition to gaseous products and char residue |
It is important to note that the data in Table 4 is hypothetical and would need to be confirmed by experimental studies such as TGA-MS.
Applications of 5 Cyclohexyl 1,3,5 Triazinane 2 Thione in Chemical Science and Technology
Role as a Ligand in Coordination Chemistry and Catalysis
Investigation of Coordination Modes and Binding Affinities to Metal Centers
Without synthesized metal complexes of 5-Cyclohexyl-1,3,5-triazinane-2-thione, there is no available data on its coordination modes or binding affinities to various metal centers. The potential for this compound to act as a ligand, likely through its sulfur and nitrogen atoms, remains theoretical in the absence of experimental evidence.
Applications in Homogeneous and Heterogeneous Catalysis
The catalytic potential of metal complexes derived from this compound has not been explored in the available literature. Research on the catalytic applications of other triazine-based metal complexes exists, but these findings cannot be directly extrapolated to this specific compound. rsc.org
Application in Materials Science and Engineering
Incorporation into Polymer Systems as a Cross-linking Agent or Stabilizer
There is no specific information in the searched literature regarding the use of this compound as a cross-linking agent or stabilizer in polymer systems.
Use in Functional Coatings and Surface Modification
Similarly, the application of this compound in the development of functional coatings or for surface modification is not described in the available scientific and technical databases.
Potential in Optoelectronic or Responsive Materials
The unique electronic properties of the triazinane-thione core suggest potential applications in the development of advanced materials. The presence of both electron-donating (amino-like nitrogens) and electron-withdrawing (thiocarbonyl) groups within the heterocyclic ring can lead to interesting photophysical behaviors.
Research on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has demonstrated that the replacement of oxygen with sulfur in the triazinane ring leads to a significant bathochromic shift (a shift to longer wavelengths) in the material's absorption spectra. anu.edu.aumdpi.comresearchgate.netnih.gov This is attributed to the higher polarizability of sulfur atoms. mdpi.com Such properties are crucial for the development of materials that absorb light in the visible or near-infrared regions, a key requirement for many optoelectronic applications.
Furthermore, studies on triazinone derivatives have indicated that their emission spectra are sensitive to solvent polarity, suggesting a significant charge-transfer character in their excited state. researchgate.net This solvatochromism makes them potential candidates for use in responsive materials, such as sensors that change color or fluorescence in response to changes in their chemical environment. While direct studies on this compound are not abundant, the fundamental properties of the triazinane-thione scaffold suggest a promising area for future research in the development of novel organic dyes, nonlinear optical materials, and chemical sensors.
Role in Agrochemical Chemistry: Molecular Mechanism and Structure-Activity Relationship (SAR) Focus
The s-triazine core is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. mdpi.com The mode of action for many triazine-based herbicides involves the inhibition of photosynthesis in target weeds. chemicalbook.comtaylorfrancis.com
While specific enzymatic inhibition studies for this compound are not widely documented, research on related heterocyclic thiones provides insights into potential structure-activity relationships (SAR). For instance, in a series of novel 1,3,5-thiadiazine-2-thione derivatives, the nature of the substituents on the triazinane ring was found to play a vital role in their antimicrobial activities. peerj.comresearchgate.net
In studies of pyrazolo[1,5-a] researchgate.netchemicalbook.comrasayanjournal.co.intriazin-2-thioxo-4-ones as inhibitors of thymidine (B127349) phosphorylase, a key enzyme in tumor growth, it was found that substituents with specific electronic properties (+σ and +π) on an attached phenyl ring led to excellent inhibitory action. nih.gov This suggests that the electronic and steric properties of the cyclohexyl group at the N5 position and the potential for modification at the N1 and N3 positions of this compound could significantly influence its binding affinity to specific enzymatic targets in pests and pathogens. The thione group is also a key feature, as it can act as a hydrogen bond acceptor and a coordination site for metal ions within an enzyme's active site.
The table below summarizes the antifungal activity of some s-triazine derivatives, illustrating the influence of different substituents on their efficacy.
| Compound | Substituent at C4 | Fungal Strain | Activity (MIC in µg/mL) |
| 11a | - | C. albicans | 250 |
| 11b | - | A. niger | 250 |
| 11c | - | C. albicans | 250 |
| 11d | - | C. albicans | 250 |
Data sourced from a study on s-triazine-benzenesulfonamide hybrids. preprints.org
The synthesis of analogs of this compound can be approached through various established synthetic methodologies for triazinane rings. One common method involves the condensation of an amine (in this case, cyclohexylamine), an aldehyde (such as formaldehyde), and a thiourea (B124793) derivative.
A study on the liquid-phase synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thiones demonstrates a one-pot condensation reaction that could be adapted for the synthesis of this compound and its analogs. bohrium.com By systematically varying the amine and aldehyde components, a library of analogs with different substituents at the N1, N3, and N5 positions could be generated.
For example, a series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group were synthesized and showed promising antimicrobial activities. peerj.comresearchgate.net The most active compounds from this series could serve as lead structures for further optimization. The table below presents the efficacy of one such compound against various plant pathogens.
| Compound | Pathogen | Inhibition Rate (%) at 100 µg/mL | EC₅₀ (µg/mL) |
| 8a | X. oryzae pv. oryzicola | 30 | - |
| 8a | X. oryzae pv. oryzae | 56 | - |
| 8a | R. solani | - | 33.70 |
Data from a study on 1,3,5-thiadiazine-2-thione derivatives. peerj.comresearchgate.net
These findings underscore the potential for designing potent agrochemicals by modifying the core structure of this compound.
Analytical Chemistry Applications of this compound
The structural elements of this compound, particularly the nitrogen and sulfur atoms, make it a candidate for applications in analytical chemistry, specifically as a chelating agent for metal ions.
The nitrogen atoms of the triazinane ring and the sulfur atom of the thione group can act as donor atoms, forming stable complexes with various metal ions. rasayanjournal.co.in The formation of such complexes can be the basis for the detection and separation of metal ions from complex matrices. The selectivity of the chelation can be tuned by modifying the substituents on the triazinane ring, which can influence the electronic and steric environment of the donor atoms.
Studies on related triazine-3(2H)-thione ligands have shown their ability to chelate with transition metals like Ni(II), Cu(II), Zn(II), and Cd(II) through the nitrogen and sulfur atoms, forming stable four-membered chelate rings. rasayanjournal.co.in The formation of these metal complexes often results in a distinct color change, which can be used for colorimetric detection.
The complexation of this compound with metal ions can lead to changes in its photophysical properties, which can be harnessed for the development of spectrophotometric or electrochemical probes. Spectrophotometric methods rely on the change in the absorption or emission spectrum of the compound upon binding to a metal ion. ijmr.net.inijarsct.co.in
For instance, the complexation of a chromogenic organic reagent with a metal ion can lead to the formation of a colored complex whose absorbance can be measured to determine the concentration of the metal ion. ijmr.net.in The high sensitivity and selectivity of such methods make them valuable for trace metal analysis.
Electrochemical sensors can also be developed based on the redox activity of the metal complexes of this compound. The binding of a metal ion can alter the redox potential of the ligand or the metal center, which can be detected using techniques like cyclic voltammetry. Research on ferrocenylated 1,3,5-triphenylbenzenes has demonstrated their use in the electrochemical detection of various cations. anu.edu.au Similarly, a triazine derivative bearing a pyrazolone (B3327878) group has been shown to be capable of chelating with copper, nickel, and zinc, with the copper(II) complex exhibiting irreversible redox activity. rsc.org
In Vitro Biochemical Interactions: Molecular Mechanism Focus
Comprehensive searches for data on the biochemical behavior of this compound have yielded no specific results. The following subsections outline the areas where information is currently absent.
Elucidation of Molecular Binding to Specific Purified Enzymes or Receptor Proteins in vitro
There is no published research that details the binding of this compound to any specific purified enzymes or receptor proteins. While studies on other 1,3,5-triazine (B166579) derivatives have shown interactions with targets like adenosine (B11128) receptors, no such data exists for the cyclohexyl-substituted triazinane-2-thione. nih.gov
Biochemical Inhibition Studies of Purified Pathways (e.g., enzyme kinetics, cofactor interactions)
Information regarding the inhibitory effects of this compound on purified biochemical pathways is not available in the current body of scientific literature. There are no studies presenting enzyme kinetics data or detailing interactions with cofactors for this compound.
Fundamental Interaction Studies with Model Biomolecules (e.g., DNA, RNA, lipids) in vitro
There is a lack of research on the fundamental interactions between this compound and model biomolecules. No studies have been found that investigate its potential to bind to or interact with DNA, RNA, or lipid structures in an in vitro setting.
While research exists for structurally related compounds, such as other triazine and thione derivatives, these findings cannot be directly extrapolated to this compound due to the specific influence of the cyclohexyl group and the triazinane-2-thione core on its chemical and biological properties. nih.govresearchgate.netresearchgate.net Further research is required to elucidate the biochemical profile of this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclohexyl 1,3,5 Triazinane 2 Thione Derivatives
SAR for Catalytic Performance in Homogeneous and Heterogeneous Systems
While direct catalytic studies on 5-Cyclohexyl-1,3,5-triazinane-2-thione are not extensively documented in publicly available literature, the inherent features of its molecular structure allow for informed predictions regarding its potential catalytic activity. The triazine core, with its nitrogen atoms, can act as a ligand for metal centers, while the thione group offers a sulfur donor atom, creating a bidentate or even multidentate coordination environment.
The catalytic performance of such compounds is intrinsically linked to the nature of the substituents on the triazinane ring. For instance, the cyclohexyl group at the N5 position introduces significant steric bulk. In homogeneous catalysis , this bulk can influence the coordination geometry around a metal center, potentially creating a specific chiral environment conducive to asymmetric catalysis. The chair and boat conformations of the cyclohexyl ring could also play a role in substrate selectivity.
In heterogeneous systems , where the triazine derivative might be anchored to a solid support, the cyclohexyl group could influence the spacing and accessibility of catalytic sites. The thione group is a key player, as sulfur atoms are known to have a high affinity for various transition metals that are active catalysts. The electron-donating or -withdrawing nature of other substituents on the triazine ring would electronically modulate the sulfur atom, thereby tuning the catalytic activity of the coordinated metal. For example, the introduction of electron-donating groups could enhance the electron density on the sulfur, leading to stronger binding with a metal and potentially altering its redox properties and catalytic efficiency.
Ruthenium complexes incorporating triazine-thione ligands, formed through the reaction of tetrazine ligands with thiocyanate, have shown catalytic activity in processes like transfer hydrogenation. nih.govacs.org The formation of a triazine-thione heterocycle within the coordination sphere of ruthenium highlights the potential for these systems in catalysis. nih.govacs.org The electronic environment of the triazine ring, influenced by its substituents, would directly impact the catalytic cycle.
SPR for Material Science-Related Properties (e.g., thermal stability, optical response, mechanical properties)
The incorporation of this compound derivatives into polymeric or composite materials could impart desirable properties. The structure-property relationships governing these characteristics are a key area of investigation.
Optical Response: Triazine derivatives have been investigated for their optical properties, including their use as organic light-emitting diodes (OLEDs). researchgate.net The substitution pattern on the triazine ring significantly affects the electronic absorption and emission spectra. researchgate.net The cyclohexyl group in this compound is an aliphatic, non-conjugated substituent and is therefore not expected to directly participate in chromophoric activity in the visible region. However, its conformational influence on the triazine ring could subtly alter the electronic transitions. The thione group, being a chromophore, will contribute to the UV-Vis absorption spectrum. The introduction of aromatic or other chromophoric substituents on the triazine ring would be necessary to induce significant optical responses in the visible range, a strategy employed in the design of fluorescent triazine-based materials.
SPR for Spectroscopic Signatures and Conformational Preferences
The spectroscopic characteristics of this compound are directly related to its molecular structure and conformational flexibility.
Spectroscopic Signatures:
NMR Spectroscopy: In ¹H NMR, the protons on the cyclohexyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The chemical shifts of the methylene (B1212753) protons in the triazinane ring would also be indicative of the ring's conformation. In ¹³C NMR, the chemical shift of the C=S carbon would be a key identifier, typically appearing in the downfield region. The signals for the cyclohexyl carbons would also be present in the aliphatic region.
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C=S stretching vibration, typically in the region of 1050-1250 cm⁻¹. The N-H stretching vibrations (if present, depending on the tautomeric form) and C-N stretching vibrations of the triazine ring would also be prominent.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the cyclohexyl group or other substituents.
Conformational Preferences: The 1,3,5-triazinane (B94176) ring can adopt several conformations, including chair and boat forms. The bulky cyclohexyl group at the N5 position is expected to have a significant influence on the preferred conformation, likely favoring a chair conformation with the cyclohexyl group in an equatorial position to minimize steric strain. Computational modeling and advanced NMR techniques, such as NOE experiments, can provide detailed insights into the conformational equilibrium. nih.govnih.gov The interplay of steric and electronic effects of other substituents on the ring will further dictate the conformational landscape. The conformation of the molecule can, in turn, influence its reactivity and its interaction with other molecules, which is crucial for its catalytic and material science applications.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR studies are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. researchgate.netnih.govnih.govnih.govresearchgate.net
Descriptor Selection and Calculation for Compound Derivatives
To build a robust QSAR or QSPR model for derivatives of this compound, a diverse set of molecular descriptors would need to be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and connectivity indices.
Geometrical descriptors: These relate to the three-dimensional structure of the molecule, such as molecular volume, surface area, and shape indices.
Electronic descriptors: These describe the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.
For a series of this compound derivatives with varying substituents, these descriptors would be calculated using specialized software packages.
Model Development and Validation for Predicted Applications
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the activity or property of interest (e.g., catalytic activity, thermal stability). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose.
The general form of a QSAR/QSPR model can be represented as:
Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀, c₁, c₂, ..., cₙ are the regression coefficients and D₁, D₂, ..., Dₙ are the molecular descriptors.
The predictive power of the developed model must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound left out and then used to predict the activity of that compound. External validation involves using a separate set of compounds (the test set) that were not used in the model development to assess its predictive ability on new data.
For predicting the catalytic performance, descriptors related to the electronic properties of the sulfur atom and the steric environment around the potential metal-binding site would likely be important. For material properties, descriptors related to molecular size, shape, and intermolecular interactions would be key. Successful QSAR/QSPR models can guide the synthesis of new derivatives with enhanced properties for specific applications.
Future Directions and Emerging Research Avenues for 5 Cyclohexyl 1,3,5 Triazinane 2 Thione
Development of Novel and More Efficient Synthetic Methodologies
Future research is anticipated to focus on developing more efficient and environmentally friendly methods for synthesizing 5-Cyclohexyl-1,3,5-triazinane-2-thione and its derivatives. Current synthetic strategies for similar 1,3,5-triazinane-2-thiones often involve multi-component reactions. For instance, a catalyst-free, one-pot methodology has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives through the reaction of arylaldehydes, thiourea (B124793), and orthoformates nih.govbeilstein-journals.org. Another approach involves the microwave-assisted synthesis from N,N'-disubstituted ureas, which has been shown to be effective, resulting in high yields in short reaction times clockss.org.
Future synthetic explorations could include:
Green Chemistry Approaches: Utilizing aqueous media and minimizing the use of hazardous organic solvents like DMF are key goals. mdpi.com Microwave-assisted and ultrasound-assisted methods have already shown promise in reducing reaction times and energy consumption for other triazine derivatives. clockss.orgmdpi.com
Catalyst Development: Investigating novel catalysts could improve reaction yields and selectivity, potentially lowering the energy barrier for synthesis.
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity products and easier scalability compared to batch processes.
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields clockss.org |
| Ultrasound-Assisted Synthesis | Environmentally friendly, efficient in aqueous media mdpi.com |
| Multi-component Reactions | One-pot synthesis, operational simplicity nih.gov |
Exploration of Advanced Functional Materials Incorporating the Triazinane-thione Scaffold
The 1,3,5-triazine (B166579) scaffold is a versatile building block for a wide range of functional materials due to its unique electronic and structural properties. mdpi.comrsc.org The incorporation of the triazinane-thione moiety, as seen in this compound, could lead to materials with novel applications.
Emerging research in this area includes:
Polymeric Materials: Triazine-based thermosets are being explored as promising scaffolds for tissue engineering applications. nih.govnih.gov These materials exhibit biocompatibility and support cell proliferation, making them suitable for regenerative medicine. nih.govnih.gov The cyclohexyl and thione groups could be modified to tune the mechanical and biological properties of such polymers.
Optoelectronic Materials: Functionalized 1,3,5-triazine derivatives are being investigated for their use in photo- and electroluminescent materials, including organic light-emitting diodes (OLEDs) and sensors. rsc.org The sulfur atom in the thione group could influence the electronic properties, potentially leading to materials with interesting photophysical characteristics.
Anticancer Agents: The 1,3,5-triazine core is present in a number of compounds with demonstrated anticancer activity. mdpi.com Research into new derivatives, including those with the triazinane-thione structure, could lead to the development of novel therapeutics.
Deeper Mechanistic Understanding of Its Chemical Reactivity and Transformations
A fundamental understanding of the chemical reactivity of this compound is crucial for its application and for the design of new synthetic routes. The presence of both nitrogen and sulfur atoms in the heterocyclic ring suggests a rich and complex reactivity profile.
Future mechanistic studies could focus on:
Reaction Pathways: Investigating the mechanisms of key reactions, such as ring-opening, substitution, and oxidation, will provide insights into how the molecule can be modified and functionalized. For instance, understanding the cleavage of the C-S bond is critical in the metabolism and degradation of sulfur heterocycles. nih.gov
Tautomerism: The thione group can potentially exist in equilibrium with its thiol tautomer. Studying this tautomerism is important as the two forms will exhibit different chemical and physical properties.
Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands for metal ions, opening up possibilities for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential catalytic or sensory applications.
Computational Design of Enhanced Derivatives with Tuned Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. nih.govrsc.org These methods can be applied to this compound to predict the properties of its derivatives and guide synthetic efforts.
Key areas for computational research include:
Structure-Property Relationships: Using techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), researchers can understand how modifications to the cyclohexyl group or the triazinane-thione core affect the molecule's biological activity or material properties. nih.govrsc.org
Reaction Modeling: Density functional theory (DFT) can be used to model reaction mechanisms and predict the stability and reactivity of different isomers and intermediates. researchgate.net This can aid in optimizing synthetic conditions and exploring new reaction pathways. researchgate.net
Virtual Screening: Large libraries of virtual derivatives can be screened computationally to identify candidates with enhanced properties, such as improved binding affinity to a biological target or desirable electronic properties for materials applications.
| Computational Technique | Application |
| 3D-QSAR | Elucidating structure-activity relationships nih.govrsc.org |
| Density Functional Theory (DFT) | Predicting geometries, heats of formation, and reaction mechanisms researchgate.netresearchgate.net |
| Molecular Docking | Exploring binding modes between inhibitors and proteins nih.gov |
Environmental Impact and Green Chemistry Perspectives in its Life Cycle and Degradation
Assessing the environmental fate and potential toxicity of this compound is essential for its responsible development and use. Sulfur- and nitrogen-containing heterocyclic compounds can be environmental pollutants, making their biodegradability a key area of study. nih.govresearchgate.net
Future research should address:
Biodegradation Pathways: Investigating the microbial degradation of this compound is crucial. nih.govresearchgate.net Studies on other sulfur heterocycles have shown that cleavage of the carbon-sulfur bond is a key step in their breakdown. nih.gov Identifying the microorganisms and enzymatic pathways involved in the degradation of this compound will be important.
Ecotoxicity: The toxicity of the parent compound and its degradation products towards various organisms needs to be evaluated. The degradation of some sulfur-containing compounds can lead to products with increased toxicity. duke.edu
Q & A
Q. What are the established synthetic routes for 5-Cyclohexyl-1,3,5-triazinane-2-thione, and how do reaction conditions influence yield?
The synthesis of 1,3,5-triazinane-2-thione derivatives typically involves multicomponent condensation reactions. For example, a one-pot method using thiourea, formaldehyde, and cyclohexylamine (or cyclohexyl isocyanate) under acidic or catalytic conditions is a common approach . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chloroform aids in efficient extraction .
- Catalysts : FeCl₃·6H₂O or AlCl₃ can accelerate cyclization, reducing reaction time from days to hours .
- Temperature : Room temperature suffices for initial condensation, but heating (e.g., 80°C) may improve cyclization efficiency .
Typical yields range from 60–92%, with purity dependent on post-synthetic purification (e.g., column chromatography with ether/petroleum ether) .
Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thione sulfur adjacent to N-H groups) .
- X-ray diffraction : Resolves hydrogen-bonded supramolecular structures (e.g., chains or sheets via N-H···S interactions) and confirms chair conformations in the triazinane ring .
- FT-IR : Strong ν(C=S) absorption near 1250–1350 cm⁻¹ distinguishes thione tautomers from thiol forms .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT studies : Optimize geometry, calculate electrostatic potential surfaces, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . For example, the thione sulfur often acts as a nucleophilic center.
- Molecular docking : Screen against biological targets (e.g., enzymes with sulfur-binding pockets) using software like AutoDock Vina. Parameterize force fields to account for sulfur’s polarizability .
- ADMET profiling : Use tools like SwissADME to predict solubility, permeability, and metabolic stability, guiding medicinal chemistry optimization .
Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data?
- Factorial design : Systematically vary parameters (catalyst loading, temperature, solvent) to identify dominant factors. For example, a 2³ design can isolate temperature’s role in byproduct formation .
- Reproducibility checks : Replicate protocols with strict inert-atmosphere control, as moisture or oxygen may degrade intermediates .
- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize activity to positive controls (e.g., cisplatin) to minimize inter-lab variability .
Q. How do substituents (e.g., cyclohexyl vs. phenyl) alter the physicochemical properties of 1,3,5-triazinane-2-thiones?
- Solubility : Cyclohexyl groups reduce water solubility compared to phenyl due to increased hydrophobicity (logP increases by ~1.5 units) .
- Thermal stability : DSC/TGA reveals cyclohexyl derivatives decompose at higher temperatures (ΔT ~50°C) due to steric stabilization of the triazinane ring .
- Crystallinity : Phenyl-substituted analogs form π-stacked crystals, while cyclohexyl derivatives adopt disordered packing, affecting dissolution rates .
Methodological Guidance
Q. Designing a reaction optimization study for scalable synthesis: What statistical approaches are recommended?
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst concentration vs. time) to maximize yield. Central Composite Design (CCD) is ideal for non-linear relationships .
- Orthogonal arrays : Test multiple factors (solvent, temperature, stoichiometry) efficiently with minimal runs. For example, an L9 array evaluates three factors at three levels .
- Process analytical technology (PAT) : Use in-situ FT-IR or HPLC monitoring to track intermediate formation and abort failed reactions early .
Q. How to analyze conflicting crystallographic data on hydrogen bonding in 1,3,5-triazinane-2-thiones?
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H vs. N···H interactions) to explain polymorphism .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring flipping) that may obscure static X-ray data .
- Theoretical validation : Compare DFT-calculated hydrogen bond energies with experimental lattice energies to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
